![molecular formula C14H22N4 B8279583 N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine](/img/structure/B8279583.png)
N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine
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Overview
Description
N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine is a complex organic compound that features a cyclopropyl group attached to a piperidine ring, which is further substituted with an ethyl-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amine
- Cyclopropyl-[1-(5-ethyl-pyrimidin-2-yl)-piperidin-4-yl]amine
Uniqueness
N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-cyclopropyl-1-(5-ethylpyrazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N4/c1-2-11-9-16-14(10-15-11)18-7-5-13(6-8-18)17-12-3-4-12/h9-10,12-13,17H,2-8H2,1H3 |
InChI Key |
PVNATBALDYWPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=N1)N2CCC(CC2)NC3CC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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